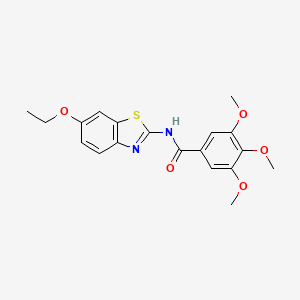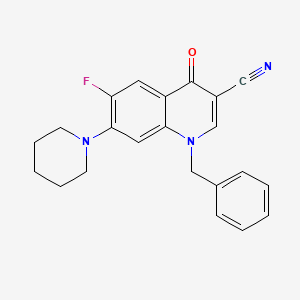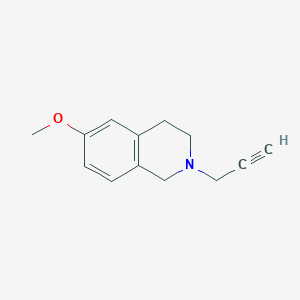![molecular formula C15H17N3O5S B2570136 Methyl-3-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoat CAS No. 2034238-18-9](/img/structure/B2570136.png)
Methyl-3-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound belonging to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate has diverse scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Zukünftige Richtungen
Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases . Incorporating functional groups into the pharmacophore of pyrazolopyrazinone scaffold represents an efficient approach for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Wirkmechanismus
Target of Action
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists of vasopressin and fibrinogen receptors, modulators of glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Mode of Action
For example, they can act as antagonists, blocking the activity of certain receptors, or as inhibitors, preventing the function of specific enzymes .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate are likely to be diverse, given the wide range of targets it interacts with. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it could affect the regulation of blood pressure and clotting. By inhibiting the function of mycobacterium tuberculosis H37RV, it could interfere with the growth and survival of this bacterium .
Pharmacokinetics
The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate’s action would depend on the specific target it interacts with. For example, by inhibiting the function of mycobacterium tuberculosis H37RV, it could lead to the death of these bacteria. By acting as an antagonist of vasopressin and fibrinogen receptors, it could affect blood pressure regulation and clotting .
Action Environment
The action, efficacy, and stability of Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and activity. Similarly, the presence of other substances, such as proteins or lipids, could affect its absorption and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate typically involves multi-step organic synthesis:
Step 1: Synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazine.
React pyrazole with appropriate alkylating agents under controlled conditions to form the desired dihydropyrazolo[1,5-a]pyrazine ring structure.
Step 2: Introduction of the sulfonyl group.
Treat the resulting compound with sulfonyl chloride in the presence of a base (such as pyridine) to introduce the sulfonyl group.
Step 3: Formation of the methoxybenzoate moiety.
The final step involves the esterification of the 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 4-methoxybenzoic acid, which is then coupled with the sulfonylated dihydropyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
In industrial settings, the production of methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate can be scaled up using continuous flow reactors to optimize reaction conditions and enhance yield while maintaining product purity. Key factors include temperature control, reagent concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate undergoes several types of chemical reactions:
Oxidation: The methoxybenzoate moiety can undergo oxidative cleavage under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the sulfonamide with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation Products: Oxidized carboxylic acids or ketones.
Reduction Products: Primary or secondary sulfonamides.
Substitution Products: N-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate can be compared with other sulfonamide derivatives for their unique properties:
Similar Compounds: Sulfamethoxazole, sulfanilamide, and sulfadiazine.
Uniqueness: The presence of the dihydropyrazolo[1,5-a]pyrazine ring in the compound provides unique biological and chemical properties, setting it apart from other sulfonamides.
Properties: Enhanced stability, higher potency in enzyme inhibition, and broader spectrum of biological activity compared to traditional sulfonamides.
This compound’s complexity and multifaceted potential applications highlight its importance in both research and industry. Got more curiosity to satisfy?
Eigenschaften
IUPAC Name |
methyl 3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-22-13-4-3-11(15(19)23-2)9-14(13)24(20,21)17-7-8-18-12(10-17)5-6-16-18/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRTVLVMGZRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2570053.png)
![methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570054.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2570059.png)
![3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B2570060.png)
![2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2570061.png)

![3,4,9-trimethyl-1,7-bis[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2570066.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2570067.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570068.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2570070.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)
